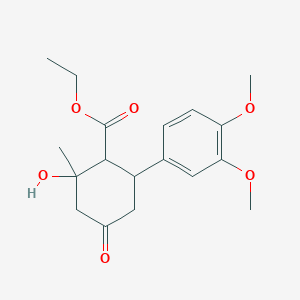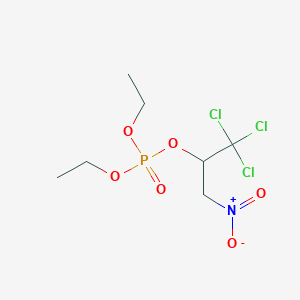
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate is a chemical compound with the molecular formula C7H13Cl3NO6P It is known for its unique structure, which includes a phosphate group, a nitro group, and three chlorine atoms attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate typically involves the reaction of diethyl phosphite with 1,1,1-trichloro-3-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphate ester bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized nitrogen species.
Reduction: Amino derivatives are typically formed.
Substitution: Depending on the nucleophile, products can include hydroxylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate: Another phosphate ester with flame retardant properties.
Diethyl chlorophosphate: A simpler phosphate ester used in organic synthesis.
Triphenyl phosphate: A widely used flame retardant and plasticizer.
Uniqueness
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate is unique due to its combination of a nitro group and three chlorine atoms, which confer distinct reactivity and potential applications compared to other phosphate esters. Its structure allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6329-57-3 |
|---|---|
Molekularformel |
C7H13Cl3NO6P |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
diethyl (1,1,1-trichloro-3-nitropropan-2-yl) phosphate |
InChI |
InChI=1S/C7H13Cl3NO6P/c1-3-15-18(14,16-4-2)17-6(5-11(12)13)7(8,9)10/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
FIBBPHWLIQYMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





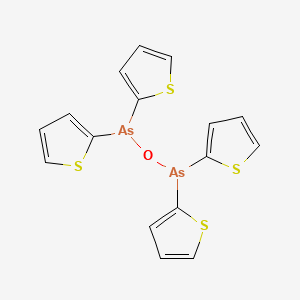
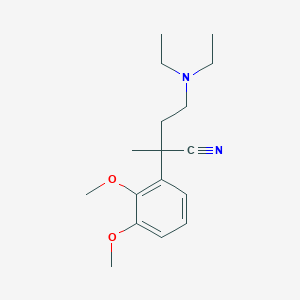

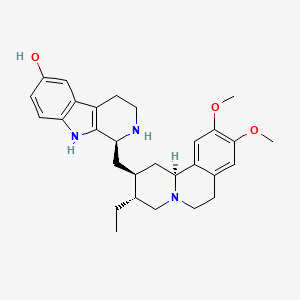
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)

![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)

